3-(3,3-Dimethyl-1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)-1-phenylpyrrolidin-2-one
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Overview
Description
3-(3,3-Dimethyl-1,5-dioxa-9-azaspiro[55]undecan-9-yl)-1-phenylpyrrolidin-2-one is a complex organic compound with a unique spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,3-Dimethyl-1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)-1-phenylpyrrolidin-2-one typically involves multiple steps. One common approach is to start with the preparation of the spirocyclic core, followed by the introduction of the phenylpyrrolidinone moiety. The reaction conditions often require the use of specific catalysts and solvents to achieve the desired product with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that are scalable and cost-effective. This often includes the use of continuous flow reactors and advanced purification techniques to ensure consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
3-(3,3-Dimethyl-1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)-1-phenylpyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the spirocyclic nitrogen atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
3-(3,3-Dimethyl-1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)-1-phenylpyrrolidin-2-one has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a pharmaceutical intermediate, particularly in the synthesis of drugs targeting neurological disorders.
Material Science: Its unique spirocyclic structure makes it a candidate for the development of novel polymers and materials with specific mechanical and thermal properties.
Biological Research: It is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Mechanism of Action
The mechanism of action of 3-(3,3-Dimethyl-1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)-1-phenylpyrrolidin-2-one involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors, modulating their activity and leading to therapeutic effects. The spirocyclic structure allows for unique binding interactions, enhancing its specificity and potency.
Comparison with Similar Compounds
Similar Compounds
- 3,3-Dimethyl-1,5-dioxa-9-azaspiro[5.5]undecane
- 3,3-Dimethyl-2,4-dioxa-9-azaspiro[5.5]undecane
- 3,3-Dimethyl-1,5-dioxaspiro(5.5)undecan-9-one
Uniqueness
Compared to similar compounds, 3-(3,3-Dimethyl-1,5-dioxa-9-azaspiro[55]undecan-9-yl)-1-phenylpyrrolidin-2-one stands out due to the presence of the phenylpyrrolidinone moiety
Properties
CAS No. |
1444025-86-8 |
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Molecular Formula |
C20H28N2O3 |
Molecular Weight |
344.4 |
IUPAC Name |
3-(3,3-dimethyl-1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)-1-phenylpyrrolidin-2-one |
InChI |
InChI=1S/C20H28N2O3/c1-19(2)14-24-20(25-15-19)9-12-21(13-10-20)17-8-11-22(18(17)23)16-6-4-3-5-7-16/h3-7,17H,8-15H2,1-2H3 |
InChI Key |
QYGPMVNHRLCLEZ-UHFFFAOYSA-N |
SMILES |
CC1(COC2(CCN(CC2)C3CCN(C3=O)C4=CC=CC=C4)OC1)C |
Canonical SMILES |
CC1(COC2(CCN(CC2)C3CCN(C3=O)C4=CC=CC=C4)OC1)C |
Origin of Product |
United States |
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